2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Thioether Formation: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.
Dihydroquinazoline Derivatives: Formed from the reduction of the quinazoline ring.
Substituted Acetamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether linkage and acetamide group can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(quinazolin-4-ylthio)thiazole: Another quinazoline derivative with a thioether linkage, known for its anticancer activity.
4(3H)-quinazolinone: A simpler quinazoline derivative with broad applications, including antimalarial and antimicrobial activities.
Uniqueness
2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)23-15(24)9-25-16-13-6-1-2-7-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCXLENUJKRODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.